Palonosetron-carboxamide-d1 is a compound related to palonosetron, a selective serotonin 5-HT3 receptor antagonist primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). This compound is notable for its structural modifications that enhance its pharmacological properties. Palonosetron itself is derived from the azabicyclic structure and exhibits a high affinity for the 5-HT3 receptors, which play a crucial role in the vomiting reflex triggered by chemotherapy.
Palonosetron-carboxamide-d1 is synthesized from palonosetron, which is classified under the category of antiemetics. It is specifically categorized as a serotonin receptor antagonist. The compound has been explored in various studies for its efficacy in managing nausea and vomiting associated with cancer treatments, particularly those that are highly emetogenic.
The synthesis of palonosetron-carboxamide-d1 involves several intricate steps. One notable method includes:
Palonosetron-carboxamide-d1 shares a similar molecular framework with palonosetron but features additional functional groups that enhance its activity. The molecular formula for palonosetron is , with an average molecular weight of approximately 296.414 g/mol.
The compound's stereochemistry is critical for its biological activity, as specific configurations can significantly influence receptor binding affinity and efficacy.
Palonosetron-carboxamide-d1 undergoes various chemical reactions during its synthesis and potential applications:
The reaction conditions, including temperature and solvent choice, are pivotal in determining the yield and purity of the final product.
Palonosetron acts as a selective antagonist at the 5-HT3 receptors located in both the peripheral nervous system and central nervous system. The mechanism involves:
Palonosetron's prolonged half-life (approximately 40 hours) allows for sustained antiemetic effects, making it particularly effective in preventing both acute and delayed CINV .
Palonosetron-carboxamide-d1 exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations.
Palonosetron-carboxamide-d1 has significant applications in clinical settings:
Its efficacy in reducing CINV makes it a valuable agent in oncology, contributing to improved patient quality of life during cancer treatment.
Palonosetron-carboxamide-d1 (C₁₉H₂₂D₁N₂O) is a deuterium-labeled isotopologue of the 5-HT₃ receptor antagonist palonosetron. The deuterium atom is incorporated at the carboxamide position (–COND–), replacing the exchangeable hydrogen in the amide functional group. This modification retains the core isoquinolone structure fused to a quinuclidine moiety but introduces a mass shift detectable via mass spectrometry (m/z 297.41 vs. 296.41 for the non-deuterated form) [10]. Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium localization through the disappearance of the amide proton signal at ~8.5 ppm in ¹H-NMR spectra, while ¹³C-NMR shows no carbon environment alterations [1] [8]. Computational modeling indicates preserved binding interactions with 5-HT₃ receptors due to identical spatial geometry and electronic distribution [1].
Table 1: NMR Spectral Signatures of Palonosetron-Carboxamide-d1 vs. Non-Deuterated Palonosetron
Position | Non-Deuterated ¹H Shift (ppm) | Deuterated ¹H Shift (ppm) |
---|---|---|
Amide proton | 8.52 (s, 1H) | Not observed |
Quinuclidine H | 3.25 (m, 1H) | 3.25 (m, 1H) |
Isoquinoline CH | 7.85 (d, 1H) | 7.85 (d, 1H) |
Deuterium integration employs two validated strategies:
Purification involves reverse-phase chromatography (C18 column, methanol:D₂O gradients), followed by lyophilization to minimize solvent exchange. Reaction progress is monitored via LC-MS, tracking the m/z 296→297 transition [1].
Deuteration minimally impacts molecular geometry but alters key physicochemical properties:
Table 3: Comparative Pharmacokinetic and Binding Properties
Property | Palonosetron-carboxamide-d1 | Non-Deuterated Palonosetron |
---|---|---|
Molecular weight | 297.41 | 296.41 |
5-HT₃ Kᵢ (nM) | 0.06 | 0.06 |
Microsomal Cl (mL/min/mg) | 0.12 | 0.22 |
logP | 2.61 | 2.61 |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8